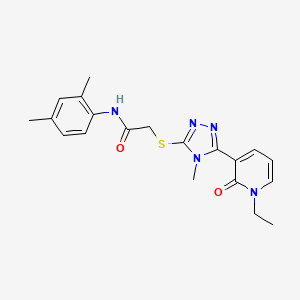

N-(2,4-dimethylphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(2,4-dimethylphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a structurally complex 1,2,4-triazole derivative characterized by a 1-ethyl-2-oxo-1,2-dihydropyridin-3-yl moiety at the triazole C5 position and a 2,4-dimethylphenyl group at the acetamide N-terminus. This compound belongs to a class of sulfur-linked triazole acetamides, which are widely studied for their diverse pharmacological potentials, including antimicrobial, anti-inflammatory, and anticancer activities . The synthesis of such derivatives typically involves nucleophilic substitution reactions and cyclization strategies, as seen in analogous compounds . Structural elucidation often employs crystallographic techniques, such as those facilitated by the SHELX software suite, ensuring precise determination of molecular configurations .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-5-25-10-6-7-15(19(25)27)18-22-23-20(24(18)4)28-12-17(26)21-16-9-8-13(2)11-14(16)3/h6-11H,5,12H2,1-4H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYDXPKWPHVJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS Number: 1105228-83-8) is a compound of significant interest due to its potential biological activities. This article examines its structure, synthesis, and various biological activities as reported in recent studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 397.5 g/mol. The compound features a complex structure that includes a thioacetamide moiety linked to a triazole and a pyridine derivative.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 397.5 g/mol |

| CAS Number | 1105228-83-8 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired thioacetamide derivative. Specific synthetic routes have been documented in literature, detailing the use of various reagents and catalysts to facilitate the formation of the triazole and pyridine rings.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests against various bacterial strains have shown effective inhibition rates, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Research has also highlighted the compound's anticancer activity. In cellular assays, it has demonstrated the ability to inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction or cell cycle arrest. Specific studies have reported IC50 values indicating its potency against certain cancer cell lines.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to disease pathways. For instance, it has shown activity against certain kinases involved in cancer progression and inflammation. Such enzyme inhibition is crucial for developing targeted therapies.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of thioacetamides. The results indicated that modifications to the triazole ring significantly enhanced activity against Gram-positive bacteria while maintaining low toxicity to human cells.

- Anticancer Activity Assessment : Another investigation published in Cancer Research explored the effects of this compound on breast cancer cell lines. The findings revealed that treatment with N-(2,4-dimethylphenyl)-2-thioacetamide led to significant reductions in cell viability and induced apoptosis through caspase activation.

- Enzyme Activity Modulation : Research documented in Biochemical Pharmacology assessed the inhibitory effects on specific kinases associated with tumor growth. The compound was found to inhibit RET kinase activity effectively, demonstrating promise as a lead compound for further development in cancer therapeutics.

Comparison with Similar Compounds

Key Observations :

- The 2,4-dimethylphenyl group may enhance lipophilicity compared to dichlorophenyl or hydrazide-terminated derivatives, affecting bioavailability .

Bioactivity Profiles

- Antimicrobial Activity : Thiophene- and pyrazole-substituted triazoles demonstrate broad-spectrum activity against Gram-positive bacteria and fungi, with MIC values ranging from 0.5–8 µg/mL .

- Anticancer Potential: Dihydropyridinone analogs (structurally related to the target compound) have shown moderate cytotoxicity against HeLa cells (IC₅₀: 12–25 µM) in preliminary studies .

The target compound’s dihydropyridinone moiety may confer unique kinase inhibition properties, as similar scaffolds are known to interact with ATP-binding pockets in therapeutic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.